Dolutegravir is an integrase strand transfer inhibitor (INSTI) used in scientific research to study HIV-1 replication and the development of resistance to antiretroviral therapy. [] It is classified as an antiretroviral drug and plays a crucial role in understanding the mechanisms of HIV-1 integration and developing strategies to combat viral resistance. [, , , , , , ]
Dolutegravir inhibits HIV-1 replication by binding to the integrase enzyme and preventing the integration of viral DNA into the host cell genome. [, , , ] It specifically targets the strand transfer step of the integration process, forming a stable complex with the integrase-DNA complex. This complex disrupts the catalytic activity of integrase, effectively blocking viral DNA integration and subsequent replication. [, , ]
Dolutegravir exhibits high protein binding, primarily to albumin. [, ] It is also a substrate for efflux transporters such as P-glycoprotein and breast cancer resistance protein, impacting its distribution and penetration into certain compartments. [] These physical and chemical properties contribute to its pharmacokinetic profile and are important considerations in understanding its interactions with other drugs and its distribution within the body.
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.:
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5